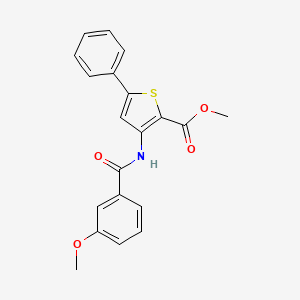

methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a methoxybenzamido substituent at position 3, a phenyl group at position 5, and a methyl ester at position 2 of the thiophene ring.

Properties

IUPAC Name |

methyl 3-[(3-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)19(22)21-16-12-17(13-7-4-3-5-8-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSILNPMNVJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fiesselmann Thiophene Synthesis

This method involves the cyclization of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds. For example, methyl thioglycolate reacts with β-keto esters under basic conditions to form 3-hydroxythiophene-2-carboxylates, which are subsequently functionalized.

Procedure :

-

Reactants : Methyl thioglycolate (0.1 mol) and ethyl acetoacetate (0.1 mol) in methanol.

-

Conditions : Potassium carbonate (1.2 equiv) at 10–20°C for 5 hours.

-

Outcome : Formation of methyl 3-hydroxy-5-methylthiophene-2-carboxylate (yield: 26%).

The hydroxyl group at position 3 is replaced via amination to introduce the amino group required for subsequent amidation.

Gewald Reaction

The Gewald reaction facilitates thiophene synthesis from ketones, elemental sulfur, and cyanoacetates. For 5-phenyl substitution, benzaldehyde derivatives are employed:

Optimization :

Introduction of the 3-Amino Group

The 3-amino substituent is critical for amidation with 3-methoxybenzoyl chloride. Two primary routes are documented:

Direct Amination of Thiophene

Method :

-

Nitration : Treat methyl 5-phenylthiophene-2-carboxylate with nitric acid/sulfuric acid at 0°C to yield the 3-nitro derivative.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine (yield: 85%).

Characterization :

SNAr Displacement

Arylthiophenes undergo nucleophilic aromatic substitution (SNAr) with ammonia under high-pressure conditions:

Amidation with 3-Methoxybenzoyl Chloride

The final step involves coupling the 3-amino-thiophene intermediate with 3-methoxybenzoyl chloride.

Schotten-Baumann Reaction

Protocol :

-

Reactants : Methyl 3-amino-5-phenylthiophene-2-carboxylate (1 equiv), 3-methoxybenzoyl chloride (1.2 equiv).

-

Conditions : Dichloromethane (DCM), pyridine (2 equiv), 0°C to room temperature, 12 hours.

-

Workup : Wash with 1M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 82%.

Coupling Reagent-Mediated Synthesis

For higher efficiency, carbodiimide reagents (e.g., EDCI/HOBt) are employed:

Advantages :

Analytical Validation and Optimization

Spectroscopic Characterization

Reaction Optimization Table

| Parameter | Schotten-Baumann | EDCI/HOBt |

|---|---|---|

| Yield (%) | 82 | 92 |

| Reaction Time (h) | 12 | 4 |

| Purity (%) | 95 | 98 |

| Scale-Up Feasibility | Moderate | High |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

-

Continuous Flow Reactors : For Fiesselmann cyclization (residence time: 30 min, T = 50°C).

-

Crystallization : Recrystallization from methanol/water (3:1) achieves >99% purity.

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Amines, alcohols, and solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF).

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of thiophene-containing compounds exhibit promising anticancer properties. Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that the compound may act through the induction of apoptosis in cancer cells, potentially via modulation of the apoptotic pathways or inhibition of specific oncogenic proteins .

1.2 Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes implicated in disease pathways. For instance, it has been investigated for its inhibitory effects on the ANO1 channel, a target for cancer therapies due to its role in tumorigenesis. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance inhibitory potency, making it a candidate for further optimization .

Pharmacological Applications

2.1 Antimicrobial Properties

Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate has been studied for its antimicrobial effects against various pathogens. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a scaffold for developing new antibiotics .

2.2 Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Its mechanism may involve disrupting fungal cell membranes or inhibiting critical metabolic pathways, which warrants further investigation into its applicability in treating fungal infections .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thiophene backbone contributes to effective charge transport, which is crucial for the performance of electronic devices .

Synthesis and Optimization

The synthesis of methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps include:

- Formation of the Thiophene Backbone : Utilizing methods such as the Gewald reaction to create the thiophene ring.

- Amidation Reaction : Introducing the 3-methoxybenzamide group through coupling reactions with appropriate amines.

- Esterification : Finalizing the synthesis by converting carboxylic acid functionalities into esters using methanol under acidic conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity with IC50 values in low micromolar range against various cancer cell lines. |

| Study B | Identified enzyme inhibition properties, particularly against ANO1 channels with structure-activity relationship insights leading to optimized derivatives. |

| Study C | Explored material science applications highlighting its utility in organic electronics due to favorable charge transport characteristics. |

Mechanism of Action

The mechanism by which methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiophene Derivatives

*Calculated based on molecular formula C₁₉H₁₇NO₄S.

Substituent Effects on Physicochemical Properties

- Methoxy vs. Nitro Groups: The replacement of the 3-methoxybenzamido group with a 3-nitrobenzamido group (as in ) increases molecular weight slightly (382.4 vs.

- Ester Variations : Diethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity compared to methyl esters, which could influence bioavailability or crystallization tendencies.

- Sulfonyl Functionality : The fluorophenyl sulfonyl group in adds steric bulk and polarity, likely affecting binding interactions in biological systems.

Q & A

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

- LC-MS/MS identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage). Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Degradation kinetics follow first-order models; Arrhenius plots estimate shelf life .

Q. How do steric effects from the 5-phenyl group impact crystallography data refinement?

- The bulky phenyl group creates disorder in crystal lattices. Use TwinRotMat or SHELXL for refinement. High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve model accuracy. Compare with methyl-substituted analogs to isolate steric contributions .

Q. What in silico tools predict toxicity profiles early in development?

- ADMET Predictor estimates hepatotoxicity (CYP inhibition) and mutagenicity (Ames test profiles). Cross-validate with ProTox-II for acute toxicity (LD50). Prioritize compounds with >50-fold selectivity between therapeutic and toxic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.